1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole-substituted 1,3,4-oxadiazoles, have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to the observed biological effects .
Biochemical Pathways
Given the reported antimicrobial activity of similar compounds, it’s possible that this compound may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on the reported biological activities of similar compounds, it can be hypothesized that this compound may lead to the inhibition of microbial growth or viability, potentially through the disruption of essential cellular processes .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-4-29-16-7-5-6-15(12-16)21-20-22(27)17-10-13(2)8-9-18(17)30-23(20)24(28)26(21)19-11-14(3)31-25-19/h5-12,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZNHFBNQJPPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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